molecular formula C16H17Cl2N2NaO2 B037458 S 8307 CAS No. 118393-93-4

S 8307

Cat. No.: B037458
CAS No.: 118393-93-4
M. Wt: 363.2 g/mol
InChI Key: UISHOHGMISMAQN-UHFFFAOYSA-M
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Description

2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is a chemical compound known for its role as a nonpeptide angiotensin II receptor antagonist. This compound is particularly significant in the field of pharmacology due to its ability to displace angiotensin II from its specific binding sites, making it a valuable tool in the study and treatment of cardiovascular diseases .

Preparation Methods

The synthesis of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves several steps. One common method includes the reaction of 2-n-butyl-4-chloro-1H-imidazole-5-carbaldehyde with 2-chlorobenzyl chloride under basic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of specific solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid involves its binding to angiotensin II receptors, thereby inhibiting the action of angiotensin II. This leads to a decrease in blood pressure by preventing the vasoconstrictive effects of angiotensin II. The molecular targets include the angiotensin II type 1 receptor, and the pathways involved are primarily related to the renin-angiotensin system .

Comparison with Similar Compounds

2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid can be compared with other angiotensin II receptor antagonists such as losartan and valsartan. While all these compounds share a similar mechanism of action, 2-n-Butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid is unique due to its specific chemical structure, which may confer different pharmacokinetic properties and receptor binding affinities . Similar compounds include:

  • Losartan
  • Valsartan
  • Irbesartan

These compounds are all used in the treatment of hypertension and have varying degrees of efficacy and side effect profiles.

Properties

CAS No.

118393-93-4

Molecular Formula

C16H17Cl2N2NaO2

Molecular Weight

363.2 g/mol

IUPAC Name

sodium;2-[2-butyl-5-chloro-3-[(2-chlorophenyl)methyl]imidazol-4-yl]acetate

InChI

InChI=1S/C16H18Cl2N2O2.Na/c1-2-3-8-14-19-16(18)13(9-15(21)22)20(14)10-11-6-4-5-7-12(11)17;/h4-7H,2-3,8-10H2,1H3,(H,21,22);/q;+1/p-1

InChI Key

UISHOHGMISMAQN-UHFFFAOYSA-M

SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

Isomeric SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=CC=C2Cl)CC(=O)[O-])Cl.[Na+]

Key on ui other cas no.

118393-93-4

Synonyms

2-n-butyl-4-chloro-1-(2-chlorobenzyl)imidazole-5-acetic acid
S 8307
S-8307

Origin of Product

United States

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